Glyceryl 2-butyrate distearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- It appears as a solid with a white or slightly yellow color.

- Its solubility is relatively low, dissolving in organic solvents such as ethanol and dichloromethane but sparingly soluble in water.

- At room temperature, it is stable and not easily affected by light, heat, or oxygen.

- Being nonpolar, it exhibits some inert properties and does not readily react with other compounds .

Glyceryl 2-butyrate distearate:

Méthodes De Préparation

Synthetic Routes: The synthesis of glyceryl 2-butyrate distearate involves esterification of glycerol with stearic acid. This reaction forms the ester linkage between the hydroxyl groups of glycerol and the carboxylic acid groups of stearic acid.

Reaction Conditions: The reaction typically occurs under acidic conditions, with the use of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid).

Industrial Production: Industrial production methods involve large-scale esterification processes, often carried out in batch reactors or continuous flow systems.

Analyse Des Réactions Chimiques

Types of Reactions: Glyceryl 2-butyrate distearate primarily undergoes esterification reactions. It can react with other compounds to form ester derivatives.

Common Reagents and Conditions: Strong acids (as mentioned earlier) are commonly used as catalysts. Elevated temperatures are necessary to drive the reaction.

Major Products: The major product is this compound itself, which serves as an emulsifier, thickener, and stabilizer in various applications.

Applications De Recherche Scientifique

Emulsifier and Stabilizer: In the food industry, glyceryl 2-butyrate distearate acts as an emulsifier, enhancing the stability of oil-in-water emulsions (e.g., in baked goods).

Cosmetics and Personal Care: It is used in creams, lotions, and other cosmetic products to improve texture and stability.

Pharmaceuticals: Some pharmaceutical formulations utilize it as a carrier for lipophilic drugs.

Industrial Applications: It finds use in industrial processes, such as inks and coatings.

Mécanisme D'action

Emulsification: Glyceryl 2-butyrate distearate reduces the surface tension between oil and water phases, allowing them to mix more effectively.

Stabilization: It prevents phase separation in emulsions by forming a protective layer around oil droplets.

Interaction with Surfactants: It interacts with other surfactants and stabilizes their micelles.

Comparaison Avec Des Composés Similaires

Unique Features: Glyceryl 2-butyrate distearate’s uniqueness lies in its specific combination of glycerol and stearic acid.

Similar Compounds: Other glycerol esters, such as glyceryl monostearate and glyceryl tristearate, share similarities but have different fatty acid compositions.

Remember that this compound plays a crucial role in various industries due to its emulsifying and stabilizing properties.

Propriétés

Numéro CAS |

66411-63-0 |

|---|---|

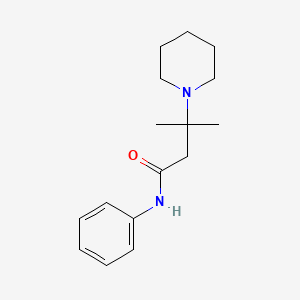

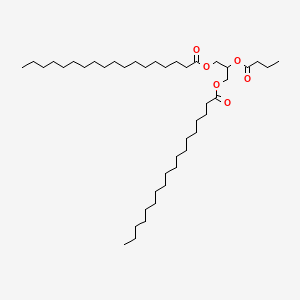

Formule moléculaire |

C43H82O6 |

Poids moléculaire |

695.1 g/mol |

Nom IUPAC |

(2-butanoyloxy-3-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41(44)47-38-40(49-43(46)35-6-3)39-48-42(45)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 |

Clé InChI |

VWOYFYXTHWSVOX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.